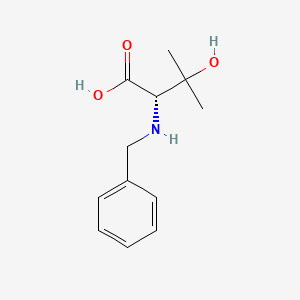
10,10,10-Trichlorodecylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10,10-Trichlorodecylsilane is an organosilicon compound with the molecular formula C10H21Cl3Si. It is a colorless liquid that is primarily used as a silane coupling agent and surface modifier. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,10,10-Trichlorodecylsilane can be synthesized through the reaction of decyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:
C10H21OH+SiHCl3→C10H21SiCl3+H2
The reaction is carried out at elevated temperatures, usually around 100-150°C, and under an inert atmosphere to avoid moisture .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to ensure consistent product quality and yield. The final product is purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Hydrolysis: this compound readily undergoes hydrolysis in the presence of water, forming decylsilanetriol and hydrochloric acid.
C10H21SiCl3+3H2O→C10H21Si(OH)3+3HCl
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, thiols, under mild to moderate temperatures.
Condensation: Silanols or silanes, often catalyzed by acids or bases.
Major Products Formed:
Hydrolysis: Decylsilanetriol and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Condensation: Siloxane polymers.
Scientific Research Applications
10,10,10-Trichlorodecylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between different materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of silicone-based materials, coatings, and sealants
Mechanism of Action
The primary mechanism of action of 10,10,10-Trichlorodecylsilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the creation of robust interfaces. This property is particularly useful in enhancing the durability and performance of composite materials .
Comparison with Similar Compounds
- Trichlorooctylsilane (C8H17Cl3Si)
- Trichlorododecylsilane (C12H25Cl3Si)
- Trichlorotetradecylsilane (C14H29Cl3Si)
Comparison: 10,10,10-Trichlorodecylsilane is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to shorter-chain silanes like trichlorooctylsilane, it offers better surface coverage and stability. On the other hand, longer-chain silanes like trichlorododecylsilane and trichlorotetradecylsilane may provide higher hydrophobicity but can be less reactive due to steric hindrance .
Properties
IUPAC Name |
10,10,10-trichlorodecylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl3Si/c11-10(12,13)8-6-4-2-1-3-5-7-9-14/h1-9H2,14H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSAVFDFFDYPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(Cl)(Cl)Cl)CCCC[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diammonium 5-[2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-(2-{4-[2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-sulfonatophenyl}ethenyl)benzenesulfonate](/img/structure/B8065468.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid](/img/structure/B8065473.png)
![Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-](/img/structure/B8065479.png)


![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8065502.png)
![6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B8065505.png)

![Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8065518.png)

![[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate](/img/structure/B8065532.png)


![Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8065578.png)
